![molecular formula C11H12BrN3O B2997665 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 1592294-80-8](/img/structure/B2997665.png)
2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol” is a synthetic intermediate in organic chemistry. It is widely used to prepare organic compounds such as pharmaceuticals, pesticides, fragrances, and dyes . Due to the presence of a hydroxyl functional group in its molecule, it can also be used as a surfactant and cosolvent .
Molecular Structure Analysis
The molecular formula of this compound is C9H11BrO . The structure includes a bromophenyl group attached to a propan-2-ol moiety. The presence of the bromine atom makes it a good leaving group, which could be useful in further reactions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.09 g/mol . It’s a solid at room temperature . The compound’s density is approximately 1.4 g/cm^3 . It has a boiling point of 100°C at 3.0 Torr . The compound’s refractive index is 1.545 .Aplicaciones Científicas De Investigación
Fluorescent Biomarkers Development
Compounds synthesized from cardanol and glycerol, including triazoanilines, have photophysical properties enabling their use as fluorescent biomarkers. These are applicable in biodiesel quality control, demonstrating low acute toxicity to various biological models, which suggests their potential for environmental exposure without significant harm. The use of industrial waste materials like cardanol and glycerol in their synthesis aligns with green chemistry principles, contributing to environmental health maintenance (Pelizaro et al., 2019).
Antifungal Agents
1,2,3-Triazole derivatives have shown significant antifungal activities. Their synthesis via copper-catalyzed azide-alkyne cycloaddition (click chemistry) and subsequent evaluation against Candida species indicate the potential for developing effective antifungal drugs. These compounds, especially those with halogen substitutions, demonstrate promising antifungal profiles, underscoring the possibility of modifying their structures for improved therapeutic applications (Lima-Neto et al., 2012).
Drug-Receptor Interaction Studies
Structural analysis of arylpiperazine derivatives, including triazole compounds, provides insights into their bioactivity against specific receptors, such as the α1A-adrenoceptor. Conformational analysis, TDDFT calculations, and molecular docking have been employed to understand the binding mechanisms, aiding in the design of selective antagonists with desired chirality. This approach is crucial for developing drugs with high selectivity and minimal side effects (Xu et al., 2016).
Safety And Hazards
This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water .
Propiedades
IUPAC Name |
2-[1-(2-bromophenyl)triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-11(2,16)10-7-15(14-13-10)9-6-4-3-5-8(9)12/h3-7,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRLBHFLVYGTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

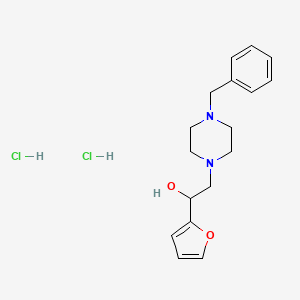
![3-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2997584.png)
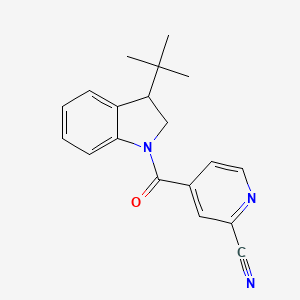
![N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2997587.png)

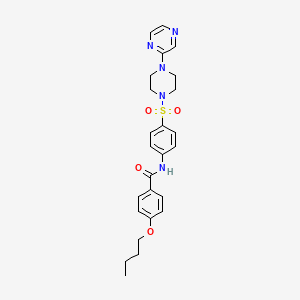
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2997594.png)
![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2997595.png)

![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)
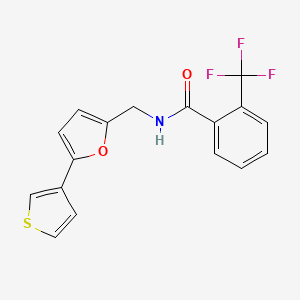
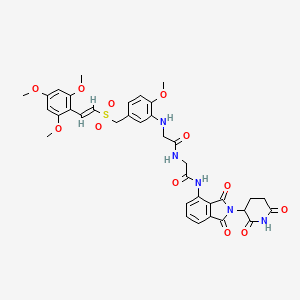
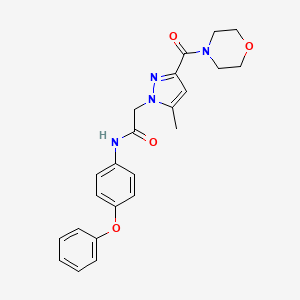
![2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide](/img/structure/B2997605.png)